molecular formula C6H2F12O B13413810 2,2'-Oxybis-1,1,1,3,3,3-hexafluoro-propane

2,2'-Oxybis-1,1,1,3,3,3-hexafluoro-propane

Katalognummer: B13413810
Molekulargewicht: 318.06 g/mol
InChI-Schlüssel: CXJWJJZGJZNBRK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2’-Oxybis-1,1,1,3,3,3-hexafluoro-propane is a fluorinated organic compound with the molecular formula C6H2F12O and a molecular weight of 318.06 g/mol. This compound is known for its unique chemical properties, making it a valuable reagent in various chemical reactions, particularly those involving phosphine and phosphite derivatives.

Vorbereitungsmethoden

The synthesis of 2,2’-Oxybis-1,1,1,3,3,3-hexafluoro-propane typically involves the reaction of hexafluoropropanol with appropriate reagents under controlled conditions. One common method includes the use of hexafluoropropanol as a starting material, which undergoes a reaction with a suitable alkylating agent to form the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring high purity and yield.

Analyse Chemischer Reaktionen

2,2’-Oxybis-1,1,1,3,3,3-hexafluoro-propane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidized products.

    Reduction: It can also undergo reduction reactions, although these are less common.

    Substitution: One of the primary reactions involves substitution, where the fluorine atoms can be replaced by other functional groups using suitable reagents and conditions.

Common reagents used in these reactions include strong acids, bases, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2,2’-Oxybis-1,1,1,3,3,3-hexafluoro-propane has several scientific research applications:

    Chemistry: It is used as a reagent in various organic synthesis reactions, particularly those involving fluorinated compounds.

    Biology: Its unique properties make it useful in certain biochemical assays and studies.

    Medicine: While not directly used as a drug, it can be involved in the synthesis of pharmaceutical intermediates.

    Industry: It is used in the production of specialty chemicals and materials, particularly those requiring high thermal and chemical stability.

Wirkmechanismus

The mechanism of action of 2,2’-Oxybis-1,1,1,3,3,3-hexafluoro-propane involves its interaction with various molecular targets, primarily through its fluorine atoms. These interactions can lead to the formation of stable complexes or intermediates, which then undergo further reactions. The exact pathways depend on the specific application and reaction conditions .

Vergleich Mit ähnlichen Verbindungen

2,2’-Oxybis-1,1,1,3,3,3-hexafluoro-propane can be compared with other similar compounds, such as:

    1,1,1,3,3,3-Hexafluoro-2-propanol: Another fluorinated compound with similar properties but different applications.

    2,2’-Oxybis(1-chloropropane): A chlorinated analog with distinct chemical behavior and uses.

    1,1’-Oxybis(2-chloropropane): Another related compound with different reactivity and applications.

These comparisons highlight the unique properties of 2,2’-Oxybis-1,1,1,3,3,3-hexafluoro-propane, particularly its high fluorine content and stability.

Eigenschaften

Molekularformel

C6H2F12O

Molekulargewicht

318.06 g/mol

IUPAC-Name

1,1,1,3,3,3-hexafluoro-2-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)propane

InChI

InChI=1S/C6H2F12O/c7-3(8,9)1(4(10,11)12)19-2(5(13,14)15)6(16,17)18/h1-2H

InChI-Schlüssel

CXJWJJZGJZNBRK-UHFFFAOYSA-N

Kanonische SMILES

C(C(F)(F)F)(C(F)(F)F)OC(C(F)(F)F)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.